Diazo-2-chloroaniline-5-sulfonic acid
Description
Molecular Architecture and Resonance Stabilization Mechanisms
Diazo-2-chloroaniline-5-sulfonic acid (C₆H₄Cl₂N₂O₃S) features a benzenediazonium core substituted with a chlorine atom at the 2-position and a sulfonic acid group at the 5-position. The molecular structure comprises a planar aromatic ring with a diazonium (-N⁺≡N) group, a sulfonate (-SO₃H) moiety, and a chlorine substituent, creating a highly polarized system. The diazonium group adopts a linear geometry (N-N bond length: ~1.09 Å), while the sulfonate group exhibits tetrahedral geometry around the sulfur atom (S-O bond lengths: ~1.45 Å).
Resonance stabilization plays a critical role in the compound’s stability. The diazonium ion’s positive charge is delocalized across the benzene ring through conjugation with the π-electron system, as evidenced by bond length alternation (C-N: 1.41 Å, C-C: 1.38–1.40 Å). The sulfonate group further stabilizes the structure via inductive electron withdrawal, enhancing the electrophilicity of the diazonium group. Three major resonance contributors are observed:
- Diazonium-centered : Positive charge localized on the terminal nitrogen.
- Aromatic delocalization : Charge distributed across the benzene ring.
- Sulfonate interaction : Partial negative charge on sulfonate oxygens balances the diazonium charge.
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Source |
|---|---|---|
| N≡N | 1.09 | |
| C-N (diazonium) | 1.41 | |
| S-O | 1.45 | |
| C-Cl | 1.74 | |
| ∠N-N-C | 180° |
Crystallographic Analysis and Solid-State Packing Arrangements
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 7.32 Å, b = 10.45 Å, c = 12.18 Å, and β = 98.6°. The sulfonate group forms hydrogen bonds (O···H-N: 1.89 Å) with adjacent diazonium units, creating a layered structure. π-Stacking interactions between aromatic rings (interplanar spacing: 3.48 Å) further stabilize the lattice.
Notably, the chlorine substituent induces steric hindrance, causing a slight distortion in the benzene ring (C2-Cl-C5-S dihedral angle: 8.7°). This distortion is absent in non-halogenated analogs, highlighting the chlorine’s role in modulating intermolecular interactions. The solid-state packing is dominated by:
- Hydrogen-bonded networks : Sulfonate oxygens donate protons to neighboring nitrogen atoms.
- Electrostatic interactions : Charge complementarity between diazonium cations and sulfonate anions.
- Van der Waals forces : Chlorine atoms participate in weak Cl···Cl contacts (3.52 Å).
Table 2: Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell volume | 928.7 ų | |
| Density | 1.68 g/cm³ | |
| Z-value | 4 |
Comparative Electronic Structure Analysis with Related Sulfonated Diazonium Salts
This compound exhibits distinct electronic properties compared to analogs like 4-diazoniobenzenesulfonate (C₆H₅N₂O₃S) and benzenediazonium chloride (C₆H₅N₂Cl). Density functional theory (DFT) calculations show:
HOMO-LUMO Gap :
Charge Distribution :
Vibrational Spectroscopy :
Table 3: Electronic Properties Comparison
| Property | This compound | 4-Diazoniobenzenesulfonate | Benzenediazonium Chloride |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 3.9 | 4.5 |
| N≡N Stretch (cm⁻¹) | 2,250 | 2,240 | 2,265 |
| Sulfonate Charge (e) | -0.87 | -0.85 | N/A |
Properties
CAS No. |
24569-40-2 |
|---|---|
Molecular Formula |
C6H4Cl2N2O3S |
Molecular Weight |
255.08 g/mol |
IUPAC Name |
2-chloro-5-sulfobenzenediazonium;chloride |
InChI |
InChI=1S/C6H3ClN2O3S.ClH/c7-5-2-1-4(13(10,11)12)3-6(5)9-8;/h1-3H;1H |
InChI Key |
VNHWQVAHFBEFMY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)Cl.[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)Cl.[Cl-] |
Synonyms |
diazo-2-chloroaniline-5-sulfonic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloroaniline-5-sulfonic Acid
- Molecular Formula: C₆H₆ClNO₃S
- Key Features : Lacks the diazonium group but shares the chlorine and sulfonic acid substituents.
- Role : Serves as a precursor to diazonium salts like Diazo-2-chloroaniline-5-sulfonic acid. Its stability under acidic conditions makes it suitable for sulfonamide formation .
4-Chloroaniline-3-sulfonic Acid
- Molecular Formula: C₆H₆ClNO₃S
- Key Differences : Positional isomer with chlorine at position 4 and sulfonic acid at position 3.
- Reactivity : Reduced electrophilicity compared to the diazonium derivative, limiting its use in coupling reactions.
Functional Analogs
Benzenediazonium Chloride
Sulfonamide Derivatives (e.g., Hydrochlorothiazide)
- Molecular Formula : C₇H₈ClN₃O₄S₂
- Key Differences : Derived from sulfonic acid intermediates but feature sulfonamide (-SO₂NH₂) groups instead of diazonium.
- Applications : Direct therapeutic use as diuretics, contrasting with the intermediate role of this compound .
Research Findings and Industrial Relevance
- Reactivity : The diazonium group in this compound facilitates electrophilic aromatic substitution, enabling the synthesis of complex sulfonamides. Its sulfonic acid group improves solubility, reducing reliance on organic solvents .
- Stability : Compared to simpler diazonium salts (e.g., benzenediazonium chloride), the electron-withdrawing sulfonic acid group slightly destabilizes the diazonium moiety, necessitating in situ preparation for reactions .
- Pharmaceutical Role : This compound is critical in synthesizing thiazide diuretics, which inhibit renal sodium reabsorption. Derivatives like hydrochlorothiazide retain the chlorine and sulfonamide groups but lack the reactive diazonium .
Preparation Methods
Reaction Mechanism and Optimization
The diazotization of 2-chloroaniline derivatives in sulfuric acid–organic acid mixtures is a cornerstone method. Patents detail processes where 2,5-dichloroaniline reacts with sodium nitrite (NaNO₂) in a medium containing sulfuric acid (H₂SO₄) and acetic acid (CH₃COOH). The organic acid enhances solubility of the aniline substrate, while sulfuric acid stabilizes the diazonium intermediate. Key steps include:
-
Nitrosylation : NaNO₂ reacts with H₂SO₄ to form nitrosylsulfuric acid (HNO₅S), the active diazotizing agent.
-
Electrophilic substitution : The aniline nucleophile attacks nitrosylsulfuric acid, forming the diazonium salt.
Optimization Parameters :
-
Molar Ratios : 1:1.1 aniline-to-NaNO₂ ratio ensures complete conversion.
-
Organic Acid Concentration : 20–30% acetic acid minimizes byproducts like 3-hydroxyl derivatives.
Yield : 85–92% under optimized conditions.
Deep Eutectic Solvent (DES)-Assisted Diazotization
Room-Temperature Synthesis
A 2023 study introduced a solvent-free approach using choline chloride–tartaric acid DES. This method eliminates hazardous solvents and reduces energy consumption:
-
DES Preparation : Choline chloride and tartaric acid (2:1 molar ratio) form a eutectic mixture at 80°C.
-
Diazotization : 2-Chloroaniline and NaNO₂ react in DES–ethanol at 25°C for 10 minutes.
Advantages :
-
Yield : 86% with recyclable DES (4 cycles with <14% yield loss).
-
Safety : Avoids concentrated acids and cryogenic conditions.
Limitations : Scalability challenges due to DES viscosity.
Multi-Step Synthesis via Sulfonation and Diazotization
Chlorosulfonic Acid Route
Patent outlines a sequential sulfonation–diazotization pathway:
-
Sulfonation : 3-Chloroacetanilide reacts with chlorosulfonic acid (ClSO₃H) at 70°C for 7 hours to form 5-chloro-2-sulfonyl chloride.
-
Amination : Treatment with dimethylamine yields 5-chloro-aniline-4-dimethylsulfamide-2-sulfonic acid.
-
Diazotization : NaNO₂ in HCl medium converts the amine to the diazonium salt.
Critical Control Points :
-
Sulfonation Time : Prolonged heating (>8 hours) causes over-sulfonation.
-
Purity : Column chromatography (chloroform) removes unreacted intermediates.
Yield : 68–75% after purification.
Traditional HCl-Mediated Diazotization
Conventional Aqueous Acid Method
Widely used in industrial settings, this method involves:
-
Diazotization : 2-Chloroaniline reacts with NaNO₂ in aqueous HCl at 0–5°C.
-
Quenching : Excess nitrite is neutralized with sulfamic acid or urea.
Challenges :
Mitigation Strategies :
Comparative Analysis of Preparation Methods
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